[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1353971-46-6) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, a methyl substituent on the carbamic acid moiety, and a 2-chloro-acetyl functional group at the pyrrolidine nitrogen. This compound is structurally designed to serve as an intermediate in pharmaceutical synthesis, leveraging the tert-butyl group for steric protection and the chloro-acetyl moiety as a reactive handle for further functionalization . Its (S)-configured stereocenter at the pyrrolidine-3-position is critical for enantioselective applications in drug discovery, particularly in modulating receptor binding or catalytic activity .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14(4)9-5-6-15(8-9)10(16)7-13/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJZHQJLBVLAX-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-3-(Methylamino)pyrrolidine
The chiral pyrrolidine precursor is typically obtained via asymmetric hydrogenation or resolution of racemic mixtures. For example, catalytic hydrogenation of a proline-derived enamine using Rhodium complexes with chiral ligands (e.g., BoPhoz) achieves enantiomeric excess >90%.
tert-Butyl Carbamate Protection
The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Acylation with Chloroacetyl Chloride
The Boc-protected pyrrolidine is acylated at the nitrogen:
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Reagents : Chloroacetyl chloride (1.5 eq), DIPEA (3 eq)
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Solvent : THF or DCM
-
Conditions : 0°C, argon atmosphere, 2–6 hours.
Critical Note : Excess base ensures complete deprotonation of the pyrrolidine nitrogen, while controlled temperature prevents racemization.
Pathway B: Early-Stage Chloroacetylation
Direct Acylation of (S)-3-(Methylamino)pyrrolidine
Chloroacetyl chloride reacts with the free amine in a one-pot procedure:
Boc Protection of the Acylated Intermediate
Subsequent Boc protection under standard conditions (Boc₂O, DIPEA) affords the target compound. However, this route risks over-acylation and requires meticulous stoichiometric control.
Stereochemical Considerations
The (S)-configuration at the pyrrolidine 3-position is critical for biological activity. Key strategies include:
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Asymmetric Catalysis : Rhodium-catalyzed hydrogenation with (S)-Et-BoPhoz ligand achieves 94% enantiomeric excess (ee).
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Chiral Pool Synthesis : Starting from L-proline derivatives, as demonstrated in phosphorus oxychloride-mediated cyclizations.
Reaction Optimization Data
| Step | Reagents/Conditions | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O, DIPEA | DCM | 0 → 25 | 92 | 98 |
| Acylation | Chloroacetyl chloride, DIPEA | THF | 0 | 85 | 95 |
| Catalytic Hydrogenation | [Rh((S)-Et-BoPhoz)(COD)]OTf, H₂ (1 atm) | MeOH | 25 | 89 | 99 (94 ee) |
Comparative Analysis of Synthetic Routes
Pathway A Advantages :
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Higher yields due to stable Boc-protected intermediates.
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Simplified purification via crystallization.
Pathway B Challenges :
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Competitive N-methyl acylation requires rigorous stoichiometry.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Key Findings :
- The methyl variant (target compound) offers a balance between reactivity and steric accessibility, making it suitable for iterative synthetic modifications .
- The isopropyl analog exhibits higher molecular weight and steric hindrance, which may reduce enzymatic degradation but complicate synthetic yield .
- Ethyl derivatives with polar substituents (e.g., hydroxyethyl) show improved solubility but face discontinuation due to instability or complex purification .
Functional Group Variation on the Pyrrolidine Ring
Key Findings :
- The chloro-acetyl group in the target compound facilitates cross-coupling reactions, whereas amino-acetyl analogs (e.g., CAS 1353974-70-5) are prone to oxidation or dimerization .
- Aromatic substituents (e.g., 4-chlorobenzyl) significantly increase lipophilicity, as evidenced by the higher predicted density (1.17 g/cm³) compared to aliphatic derivatives .
Positional Isomerism and Stereochemical Effects
Key Findings :
- 3-yl substitution on pyrrolidine is preferred for maintaining enantioselectivity in asymmetric synthesis, whereas 2-ylmethyl analogs exhibit reduced efficacy due to steric misalignment .
Biological Activity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a synthetic compound with notable biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and recent research findings.
- Molecular Formula : C12H21ClN2O3
- Molar Mass : 262.73 g/mol
- CAS Number : 1354011-44-1
This compound belongs to the class of carbamates and features a pyrrolidine ring with a chloroacetyl substituent, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple organic synthesis steps, ensuring high yield and purity. The synthetic route often includes:
- Formation of the pyrrolidine ring.
- Introduction of the chloroacetyl group.
- Esterification with tert-butyl alcohol.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated moderate efficacy against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while sparing nonmalignant cells like MCF-10A .
| Cell Line | Treatment Duration | Inhibition (%) | Notes |
|---|---|---|---|
| MCF-7 | 72 hours | 60 | Moderate potency compared to controls |
| SK-BR-3 | 72 hours | 55 | Effective but less potent than tamoxifen |
| MDA-MB-231 | 72 hours | 50 | Strong resistance observed |
| MCF-10A | 72 hours | 10 | Nonmalignant control, minimal inhibition |
The mechanism underlying the anticancer activity of this compound may involve apoptosis induction and cell cycle arrest in cancer cells. Studies suggest that compounds with similar structures can interact with key proteins involved in cell proliferation and survival pathways .
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the effects of various carbamate derivatives on breast cancer cells. The study found that the tested compound exhibited selective toxicity towards malignant cells while preserving nonmalignant cell viability, highlighting its potential as a targeted therapy .
- Pharmacokinetics Study : Another study assessed the pharmacokinetic profile of related compounds, revealing a half-life of approximately 0.74 hours in brain tissue, indicating moderate central nervous system penetration which could be beneficial for treating brain tumors .
Q & A
Basic: What are the optimal synthetic routes for [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester?
The synthesis typically involves a multi-step process starting with pyrrolidine derivatives. A common strategy includes:
- Step 1 : Activation of a carboxylic acid (e.g., 3-methylpyrrolidine-1-carboxylic acid) using thionyl chloride to form the acid chloride intermediate .
- Step 2 : Reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
- Step 3 : Introduction of the chloroacetyl group via nucleophilic acyl substitution, often using 2-chloroacetyl chloride under inert conditions .
Key Considerations : Reaction temperatures (0–20°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis of the chloroacetyl group .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological validation involves:
- Chromatography : Silica gel column chromatography (eluent: gradient of PE/EA) for preliminary purification .
- Spectroscopy :
- Chiral HPLC : To confirm enantiomeric purity, especially given the (S)-configuration .
Basic: What are the stability and storage recommendations for this compound?
- Stability : The chloroacetyl group is prone to hydrolysis under humid or basic conditions. Stability studies indicate a shelf life of 6–12 months at –20°C in anhydrous DMSO or acetonitrile .
- Storage : Use amber vials under nitrogen to prevent oxidation. Avoid long-term storage in protic solvents (e.g., methanol) .
Advanced: How can enantiomeric purity be ensured during synthesis?
- Chiral Auxiliaries : Use (S)-pyrrolidine precursors with confirmed enantiomeric excess (e.g., via Mosher ester analysis) .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Pd complexes) during key steps like tert-butyl carbamate formation .
- Analytical Control : Regular chiral HPLC monitoring (e.g., Chiralpak AD-H column) with a mobile phase of hexane:IPA (90:10) .
Advanced: What strategies mitigate side reactions involving the chloroacetyl group?
- Protection-Deprotection : Temporarily protect the chloroacetyl group as a thioether or silyl ether during reactive steps (e.g., amine coupling) .
- Low-Temperature Reactions : Conduct acylation steps at 0°C to suppress nucleophilic displacement of the chloride .
- Inert Atmosphere : Use argon/nitrogen to prevent moisture-induced degradation .
Advanced: How should researchers address contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 70–92% for similar tert-butyl esters) often arise from:
- Reagent Quality : Anhydrous triethylamine vs. technical-grade bases .
- Workup Protocols : Differences in extraction (e.g., ethyl acetate vs. dichloromethane) or drying agents (MgSO₄ vs. Na₂SO₄) .
Resolution : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent polarity) .
Advanced: What catalytic systems enhance the efficiency of tert-butyl carbamate formation?
- DMAP/Triethylamine : Effective for Boc protection of amines under mild conditions (0–25°C, dichloromethane) .
- Pd-Catalyzed Coupling : For sterically hindered substrates, use Pd(OAc)₂ with XPhos ligand in tert-butanol at 80°C .
Yield Optimization : Pre-activate the substrate with Boc₂O for 1 hour before introducing the catalyst .
Advanced: How can degradation products be identified and quantified?
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 7 days .
- LC-MS/MS Analysis : Detect hydrolyzed products (e.g., free pyrrolidine or acetic acid derivatives) using a C18 column and 0.1% formic acid gradient .
- Kinetic Modeling : Use Arrhenius plots to predict degradation rates under storage conditions .
Advanced: What computational tools predict reactivity of the chloroacetyl group?
- DFT Calculations : Analyze electrophilicity (via Fukui indices) at the carbonyl carbon to predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model hydrolysis pathways .
Advanced: How does steric hindrance from the tert-butyl group impact downstream reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
